molecular formula C14H16O4 B015744 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS No. 267400-83-9

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Cat. No. B015744
CAS RN: 267400-83-9
M. Wt: 248.27 g/mol
InChI Key: PCZKMCHOYIIVBV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an iron tridentate chelator that inactivates the iron redox cycle after its complexation .


Synthesis Analysis

The synthesis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one has been investigated in several studies . The pK(a) value and iron affinity constants for this compound have been determined by spectrophotometry using aqueous methanol solutions .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is C14H16O4 . Its molecular weight is 248.27 g/mol . The IUPAC name for this compound is 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one .


Chemical Reactions Analysis

The compound acts as a bidentate ligand when coordinated to iron (III), as demonstrated by Job plot and MS spectra data .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.27 g/mol, and its exact mass is 248.10485899 g/mol . It has a topological polar surface area of 66.8 Ų and a complexity of 335 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

Iron (III) Coordination Chemistry

This compound has been synthesized with a special focus to obtain a new tridentate ligand able to coordinate Fe (III). The iron/ligand solution chemistry has been investigated in aqueous solution by ESI-MS and cyclic voltammetric measurements . This research is significant because iron coordination compounds have been studied extensively due to their unusual chemical nature and specific physical and biological properties .

Biological Material or Organic Compound for Life Science Research

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . This means it can be used in various experiments and studies in the field of life sciences.

Iron Chelation

Iron is an essential element for humans but is associated with toxic effects. It can damage tissues by catalyzing the conversion of H2O2 into toxic OH radicals that attack cellular membranes, protein, and DNA . A proper chelation plays a central role to prevent iron participation in the Fenton reaction . The compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one can be used in the development of new iron chelators for clinical application .

Electrochemical Characterization

The compound has been used in pH-dependent electrochemical characterization . This involves studying the electrochemical properties of the compound at different pH levels, which can provide valuable insights into its behavior and potential applications.

Development of New Drugs

The search for new chelators is crucial to minimize the undesired side effects of the actual drugs . The hydroxypyrone core, which is present in 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, is present in many natural organic compounds widely investigated for medicinal applications .

Study of Molecular Structure and Chemical Bonding

Iron coordination compounds have been studied extensively because of what they reveal about molecular structure and chemical bonding . The compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, being able to coordinate with iron (III), can be used in such studies .

Mechanism of Action

Target of Action

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent used in life science research . .

Mode of Action

The compound is known to be an iron tridentate chelator . It inactivates the iron redox cycle after complexation . This suggests that it may interact with its targets by binding to iron ions and preventing them from participating in redox reactions.

Future Directions

The future directions of research on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one could involve further investigation of its complexing properties towards the Fe (III) ion . More research could also be conducted to explore its potential applications in life science related research .

properties

IUPAC Name

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKMCHOYIIVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400050
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267400-83-9
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (0.23 g) is dissolved in ethanol 95% (5 ml), and the solution is refluxed under stirring. HCl (6.2 ml) and isoamylnitrite (1.2 ml) are then added drop by drop. Stirring and heating are then stopped and the reaction mixture is allowed to stand for ca. 1 hour. The solvent is evaporated, water is then added and the product extracted with diethyl ether. The ethereal phase is dried by addition of anhydrous Na2SO4. After filtration and evaporation of the solvent an oil is obtained which is purified by chromatography with silica gel column and the mixture diethyl ether:methanol 98:2 as the eluent. 3-hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (99.2 mg) is obtained. By crystallisation in cycloesane or diethyl ether the product in crystalline form is obtained (m.p.=111-112° C.).
Name
2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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